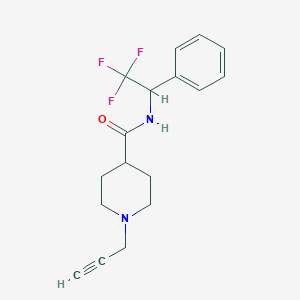
1-(prop-2-yn-1-yl)-N-(2,2,2-trifluoro-1-phenylethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(prop-2-yn-1-yl)-N-(2,2,2-trifluoro-1-phenylethyl)piperidine-4-carboxamide is a compound that has been synthesized for scientific research purposes. It is commonly referred to as TFP or TFP-carbamate. This compound is of interest to researchers due to its potential as a tool for studying the function of certain proteins in the body.
科学研究应用
TFP-carbamate has been used in a variety of scientific research applications. One of the most common uses is as a tool for studying the function of certain proteins in the body, specifically those that are involved in neurotransmission. TFP has been shown to interact with the sigma-1 receptor, a protein that is involved in modulating the release of certain neurotransmitters. TFP has also been used to study the function of the NMDA receptor, a protein that is involved in learning and memory.
作用机制
The exact mechanism of action of TFP-carbamate is not fully understood. However, it is known to interact with the sigma-1 receptor and the NMDA receptor, as mentioned above. TFP has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, and to modulate the activity of ion channels in the brain.
Biochemical and Physiological Effects
TFP-carbamate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of certain neurotransmitters, as mentioned above, and to modulate the activity of ion channels in the brain. TFP has also been shown to have analgesic effects, and may be useful in the treatment of chronic pain. Additionally, TFP has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using TFP-carbamate in lab experiments is its specificity for certain proteins, such as the sigma-1 receptor and the NMDA receptor. This allows researchers to study the function of these proteins in a more targeted way. Additionally, TFP is relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of using TFP in lab experiments is its potential toxicity. TFP has been shown to be toxic to certain cell types at high concentrations, and care must be taken when working with this compound.
未来方向
There are many potential future directions for research involving TFP-carbamate. One area of interest is the development of new drugs that target the sigma-1 receptor or the NMDA receptor, based on the insights gained from studying TFP. Additionally, TFP may be useful in the treatment of certain neurological disorders, such as Alzheimer's disease or Parkinson's disease. Further research is needed to fully understand the potential applications of TFP in these areas.
合成方法
TFP-carbamate can be synthesized using a variety of methods. One common method involves the reaction of 1-(prop-2-yn-1-yl)piperidine with 2,2,2-trifluoro-1-phenylethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with a carbonylating reagent such as phosgene or triphosgene to yield TFP-carbamate. Other methods involve the use of different starting materials and reagents, but all involve the carbamylation of the piperidine nitrogen.
属性
IUPAC Name |
1-prop-2-ynyl-N-(2,2,2-trifluoro-1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O/c1-2-10-22-11-8-14(9-12-22)16(23)21-15(17(18,19)20)13-6-4-3-5-7-13/h1,3-7,14-15H,8-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGMXSFSUYYXRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

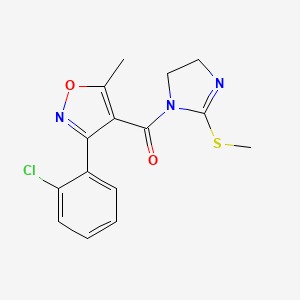
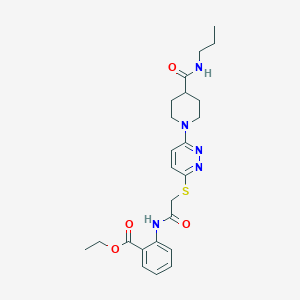
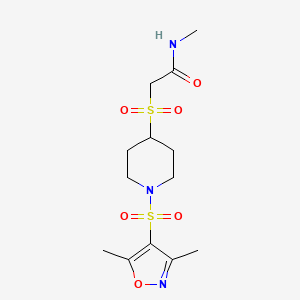
![4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2387504.png)
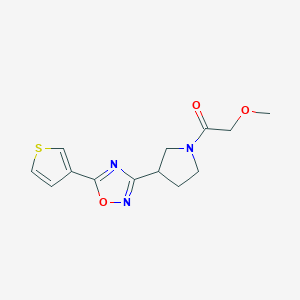
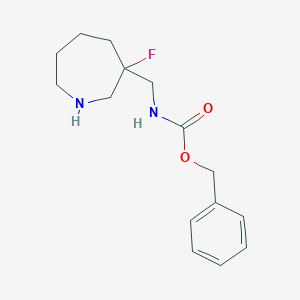

![2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2387511.png)
![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2387512.png)
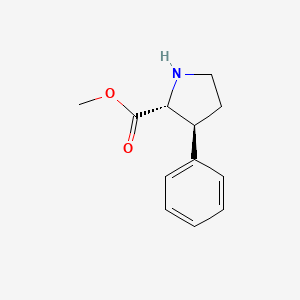
![2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2387517.png)
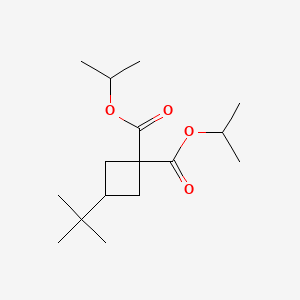
![3-Methyl-6-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2387519.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2387523.png)